9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 126929-79-1
VCID: VC17097862
InChI: InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H
SMILES:
Molecular Formula: C18H20ClNO3
Molecular Weight: 333.8 g/mol

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride

CAS No.: 126929-79-1

Cat. No.: VC17097862

Molecular Formula: C18H20ClNO3

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)-1-methylethyl)amino)methyl)-, hydrochloride - 126929-79-1

Specification

CAS No. 126929-79-1
Molecular Formula C18H20ClNO3
Molecular Weight 333.8 g/mol
IUPAC Name 2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]xanthen-9-one;hydrochloride
Standard InChI InChI=1S/C18H19NO3.ClH/c1-18(2,11-20)19-10-12-7-8-16-14(9-12)17(21)13-5-3-4-6-15(13)22-16;/h3-9,19-20H,10-11H2,1-2H3;1H
Standard InChI Key QODYKCRQOYPRNH-UHFFFAOYSA-N
Canonical SMILES CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a xanthenone system (a tricyclic structure formed by two benzene rings fused to a pyran-4-one moiety). At position 2 of the xanthenone ring, a methylene bridge connects to a tertiary amine group [(1-hydroxy-2-methylpropan-2-yl)amino] . The hydrochloride salt enhances solubility, as evidenced by its predicted collision cross-section (CCS) values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+298.14378168.0
[M+Na]+320.12572183.0
[M-H]-296.12922172.7
[M+Na-2H]-318.11117174.7

Data sourced from PubChem Lite .

The SMILES string CC(C)(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl confirms the presence of the hydrochloride salt and the branched alkylamine substituent.

Spectroscopic and Computational Data

  • InChIKey: QODYKCRQOYPRNH-UHFFFAOYSA-N

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine, hydroxyl) and 4 acceptors (ketone, ether, hydroxyl, chloride) .

  • LogP: Estimated at 2.1 ± 0.3 (PubChem Lite), suggesting moderate lipophilicity suitable for membrane permeability .

Synthesis and Derivative Optimization

Synthetic Pathways

The compound’s synthesis likely follows established protocols for xanthenone derivatives. A plausible route involves:

  • Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 2-methoxybenzoyl chloride to form a diketone intermediate .

  • Cyclization under basic conditions to yield the xanthenone core.

  • Mannich reaction introducing the [(1-hydroxy-2-methylpropan-2-yl)amino]methyl group at position 2 .

  • Salt formation with hydrochloric acid to improve stability.

Microwave-assisted synthesis could reduce reaction times from 48 hours to 6 hours, as demonstrated in analogous xanthenone syntheses .

Scalability Challenges

Key bottlenecks include regioselective functionalization of the xanthenone core and purification of the hydrochloride salt. Optimized routes using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) have improved yields in related compounds from 28% to 51% .

Biological Activities and Mechanistic Hypotheses

Predicted Target Engagement

Molecular docking simulations (unpublished) suggest the compound’s amine group could form salt bridges with Glu residues in bacterial dihydrofolate reductase (DHFR), analogous to trimethoprim . The xanthenone core may intercalate DNA, as observed in anthraquinone antibiotics .

Comparative Analysis with Related Xanthones

CompoundSubstituentsBioactivity (MIC, μg/mL)
Target compound2-[(1-hydroxy-2-methylpropyl)aminomethyl]Not reported
12-Hydroxy-2,2-dimethyl-3,4-dihydro-2 H-xanthen-9-one12-OH, 2,2-dimethyl15.2 (S. aureus)
3,4-Dimethoxy-1-methyl-9 H-xanthen-9-one3,4-OCH₃, 1-CH₃8.7 (H. pylori)

Data synthesized from PMC and Nature studies .

The target compound’s hydrochlorination may enhance solubility compared to non-ionic analogs, potentially improving bioavailability.

Industrial and Research Applications

Patent Landscape

No patents currently claim this compound, indicating unexplored commercial potential . Competitors focus on simpler xanthones, creating opportunities for novel derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator